

Application Note: Protocol for Functionalizing Gold Nanoparticles with Lipoamido-PEG4-acid

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Compound of Interest

Compound Name: *Lipoamido-PEG4-acid*

Cat. No.: *B608589*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Gold nanoparticles (AuNPs) are exceptional platforms for a multitude of biomedical applications, including drug delivery, diagnostics, and bio-imaging, owing to their unique optical and chemical properties.[1][2] Their functionality is largely dictated by the molecules attached to their surface. Surface modification with polyethylene glycol (PEG) is a widely adopted strategy to enhance the biocompatibility and stability of AuNPs in physiological environments, reducing non-specific protein adsorption and prolonging circulation times.[3][4]

This application note provides a detailed protocol for the functionalization of citrate-stabilized gold nanoparticles with **Lipoamido-PEG4-acid**. This bifunctional ligand utilizes the strong affinity of its terminal dithiol group (from lipoic acid) for the gold surface, ensuring robust attachment.[5] The PEG linker enhances solubility and biocompatibility, while the terminal carboxylic acid group provides a reactive site for subsequent conjugation of therapeutic agents, targeting moieties, or other biomolecules.

Materials and Equipment

Materials:

- Gold(III) chloride trihydrate ($\text{HAuCl}_4 \cdot 3\text{H}_2\text{O}$)
- Trisodium citrate dihydrate

- **Lipoamido-PEG4-acid**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (for potential downstream applications)
- Sodium Hydroxide (NaOH)
- Deionized (DI) water (18.2 MΩ·cm)
- Phosphate-buffered saline (PBS)

Equipment:

- Heating mantle with magnetic stirrer
- Glassware (cleaned with aqua regia)
- UV-Vis Spectrophotometer
- Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
- Transmission Electron Microscope (TEM)
- Fourier-Transform Infrared (FTIR) Spectrometer
- High-speed refrigerated centrifuge
- pH meter
- Vortex mixer

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

This protocol describes the synthesis of ~15-20 nm AuNPs.

- Preparation: Add 100 mL of a 0.01% HAuCl_4 solution (approximately 0.25 mM) to a 250 mL round-bottom flask with a stir bar.
- Heating: Bring the solution to a rolling boil using a heating mantle while stirring vigorously.
- Reduction: Rapidly inject 5 mL of a 1% trisodium citrate solution (approximately 34 mM) into the boiling gold solution.
- Reaction: Observe the color change from pale yellow to colorless, then to black, and finally to a deep ruby red. This typically occurs within 1-2 minutes.
- Completion: Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
- Cooling: Remove the flask from heat and allow it to cool to room temperature while continuing to stir.
- Storage: Store the synthesized citrate-stabilized AuNPs at 4°C. The nanoparticles should be characterized (Protocol 3) before functionalization.

Protocol 2: Functionalization with Lipoamido-PEG4-acid

This protocol utilizes a ligand exchange reaction to replace the citrate cap with the thiol-terminated PEG ligand.

- Ligand Preparation: Prepare a 1 mg/mL stock solution of **Lipoamido-PEG4-acid** in DI water.
- pH Adjustment: Adjust the pH of the citrate-stabilized AuNP solution to approximately 7.5-8.5 using a dilute NaOH solution. This facilitates the thiol-gold interaction.
- Incubation: To 10 mL of the pH-adjusted AuNP solution, add the **Lipoamido-PEG4-acid** solution to achieve a final concentration that provides a significant molar excess of the ligand. A common starting point is a ratio of ~10 PEG molecules per nm^2 of the nanoparticle surface.
- Reaction: Incubate the mixture overnight at room temperature with gentle stirring or shaking to allow for complete ligand exchange.

- Purification:
 - Transfer the solution to centrifuge tubes.
 - Centrifuge the solution to pellet the functionalized AuNPs. Centrifugation speed and time must be optimized based on nanoparticle size (e.g., for 20 nm particles, ~12,000 x g for 20 minutes).
 - Carefully remove the supernatant, which contains excess, unbound ligand.
 - Resuspend the pellet in DI water or a buffer of choice (e.g., PBS).
- Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
- Final Suspension: After the final wash, resuspend the pellet in the desired buffer and volume for storage and characterization.

Characterization and Data Presentation

Thorough characterization is critical to confirm successful functionalization. Key techniques and expected outcomes are outlined below.

- UV-Visible Spectroscopy: Used to monitor the Surface Plasmon Resonance (SPR) peak. A slight red-shift (2-5 nm) in the λ_{max} is expected after successful ligand exchange due to the change in the local dielectric environment at the nanoparticle surface.
- Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles. An increase in the hydrodynamic diameter is expected after PEGylation, reflecting the presence of the polymer layer on the surface.
- Zeta Potential: Measures the surface charge. A change in zeta potential is expected. Citrate-capped AuNPs are highly negative. The final charge of the **Lipoamido-PEG4-acid** functionalized AuNPs will be less negative or near-neutral, depending on the pH and the terminal carboxylic acid group.
- Transmission Electron Microscopy (TEM): Visualizes the nanoparticle core size and morphology. The core size should remain unchanged after functionalization. Aggregation of

particles post-functionalization would indicate instability.

- Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the PEG ligand on the nanoparticle surface. Characteristic peaks for C-O-C ether stretches ($\sim 1100\text{ cm}^{-1}$) from the PEG backbone and C=O stretching from the terminal carboxylic acid ($\sim 1730\text{ cm}^{-1}$) should be observable.

Quantitative Data Summary

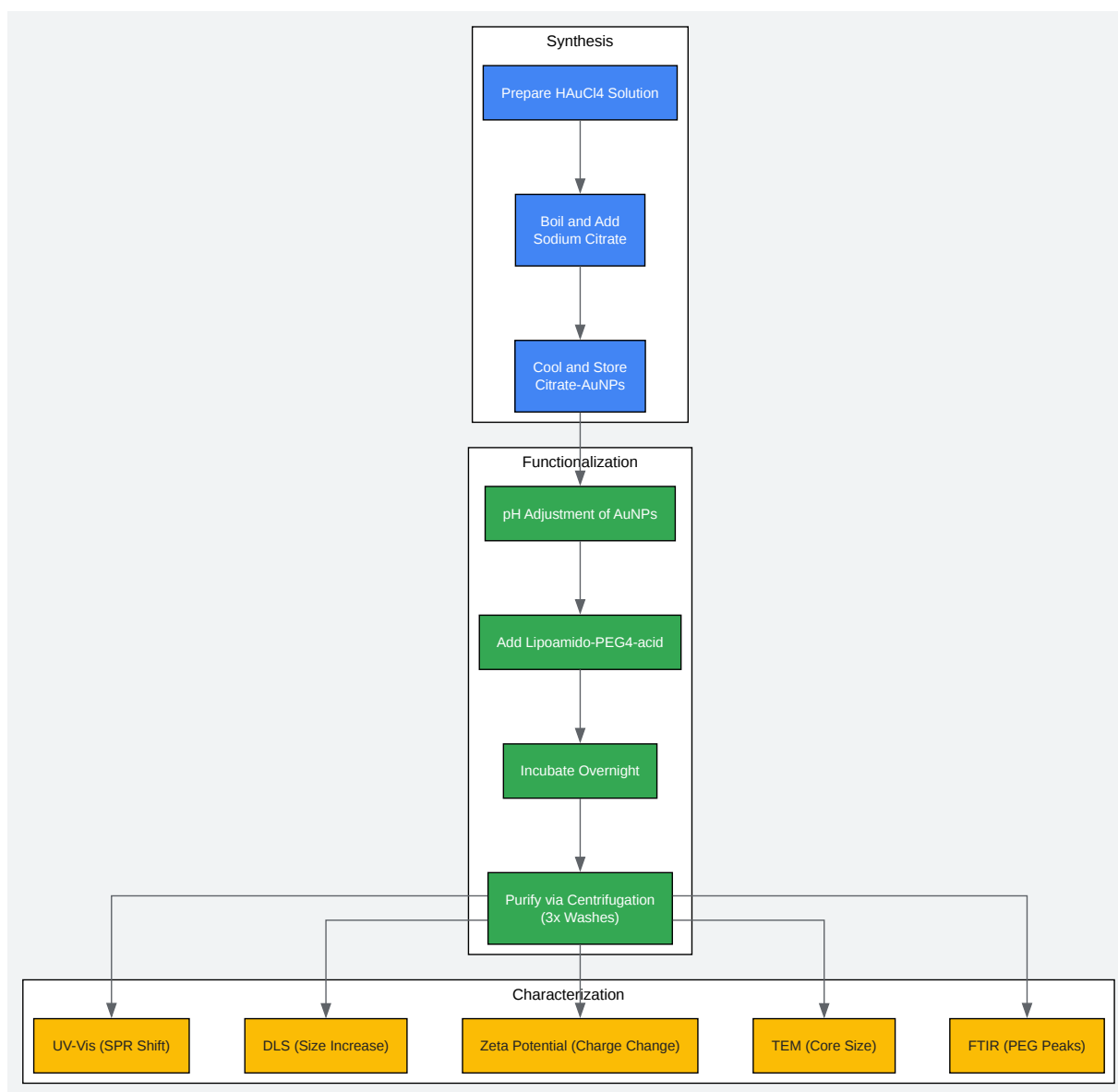
The following table presents example data for AuNPs before and after functionalization.

Parameter	Citrate-Stabilized AuNPs	Lipoamido-PEG4-acid AuNPs
Core Diameter (TEM)	$15.2 \pm 1.5\text{ nm}$	$15.3 \pm 1.6\text{ nm}$
Hydrodynamic Diameter (DLS)	$22.5 \pm 2.1\text{ nm}$	$35.8 \pm 3.4\text{ nm}$
Polydispersity Index (PDI)	< 0.2	< 0.25
SPR Peak (λ_{max})	520 nm	523 nm
Zeta Potential (pH 7.4)	$-45.3 \pm 3.8\text{ mV}$	$-15.1 \pm 2.5\text{ mV}$

Visualizations

Functionalization Workflow

The overall experimental process, from synthesis to characterization, is depicted below.

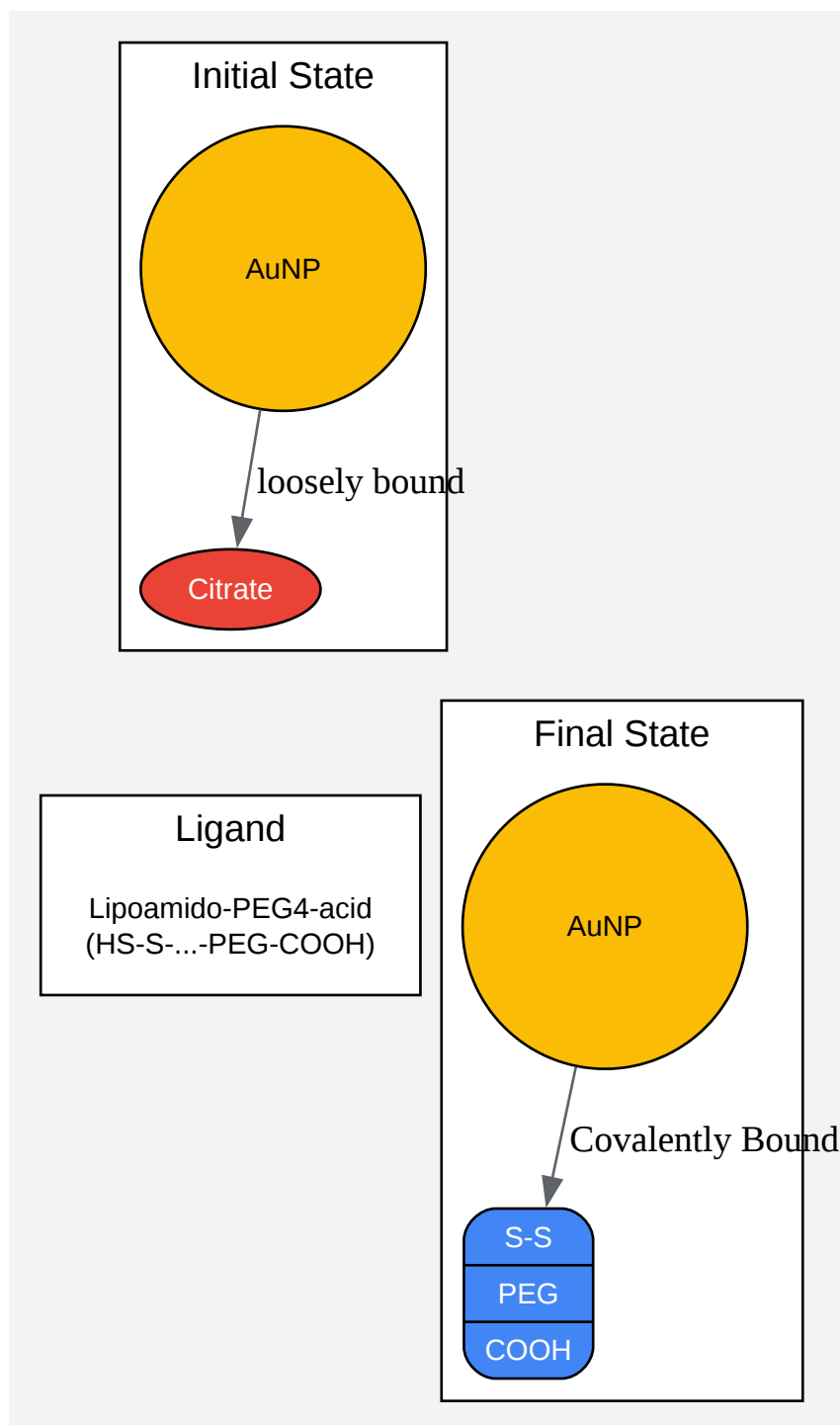


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Caption: Experimental workflow for synthesis and functionalization.

Schematic of Lipoamido-PEG4-acid Attachment to Gold Nanoparticle

This diagram illustrates the ligand exchange process at the molecular level.



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Caption: Ligand exchange on the gold nanoparticle surface.

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